molecular formula C16H22N2O B15045807 (1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

(1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B15045807
M. Wt: 258.36 g/mol
InChI Key: HRZLFKFDCKAGQY-IYBDPMFKSA-N
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Description

(1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one is a nitrogen-containing heterocyclic compound This compound is notable for its unique bicyclic structure, which includes a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the following steps:

    Formation of the Diazabicyclo Nonane Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Benzyl and Methyl Groups: These groups are introduced through alkylation reactions using benzyl halides and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of nitrogen-containing heterocycles with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazabicyclo nonane core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one is unique due to its specific bicyclic structure and the presence of both benzyl and methyl groups

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(1S,5R)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3/t15-,16+

InChI Key

HRZLFKFDCKAGQY-IYBDPMFKSA-N

Isomeric SMILES

C[C@]12CNC[C@](C1=O)(CN(C2)CC3=CC=CC=C3)C

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C

Origin of Product

United States

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